Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- is an organic compound characterized by a benzene ring substituted with a methoxy group at the first position and a thioether linkage to a nitrophenyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to form 4-nitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thioether Formation: The 4-nitrophenol is then reacted with a suitable thiol compound, such as thiophenol, in the presence of a base like sodium hydroxide to form the thioether linkage.
Methoxylation: Finally, the methoxylation of the benzene ring is carried out by treating the compound with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-methoxy-4-nitro-
- Benzene, 1-methoxy-4-(2-nitrovinyl)-
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
Comparison: Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- is unique due to the presence of both a methoxy group and a thioether linkage to a nitrophenyl group
Eigenschaften
CAS-Nummer |
91901-31-4 |
---|---|
Molekularformel |
C13H11NO3S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
1-methoxy-2-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11NO3S/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3 |
InChI-Schlüssel |
BTVIHKVUMBUEOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1SC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.